1-(2-Methoxy-6-trifluoromethyl-pyridin-3-YL)-ethanone
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Overview
Description
1-(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring
Preparation Methods
The synthesis of 1-(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common synthetic route includes the reaction of 2-methoxypyridine with trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
1-(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
1-(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one can be compared with other similar compounds, such as:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound also contains a methoxy group and an ethanone moiety but differs in the presence of a chlorine atom and a tetrahydroquinoline ring.
Ethanone, 2-amino-1-[6-(trifluoromethyl)-3-pyridinyl]: Similar in structure but contains an amino group instead of a methoxy group.
The uniqueness of 1-(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8F3NO2 |
---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
1-[2-methoxy-6-(trifluoromethyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C9H8F3NO2/c1-5(14)6-3-4-7(9(10,11)12)13-8(6)15-2/h3-4H,1-2H3 |
InChI Key |
LOGNGAYCTAXPDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C(C=C1)C(F)(F)F)OC |
Origin of Product |
United States |
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